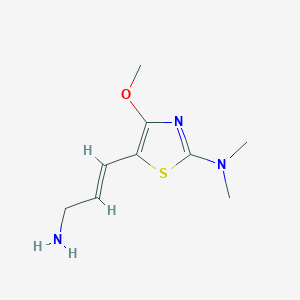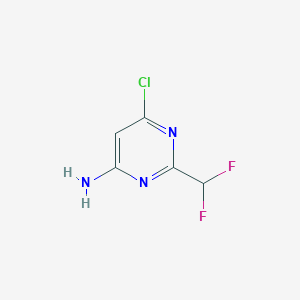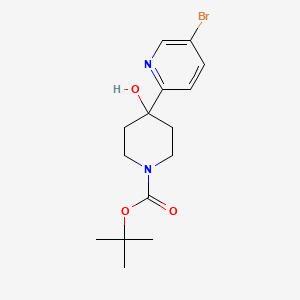
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a bromopyridine moiety, and a hydroxypiperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. The tert-butyl group is introduced through tert-butylation reactions, often using tert-butyl chloroformate as a reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromopyridine moiety can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The hydroxypiperidine structure may also play a role in its biological effects by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Tert-butyl 4-(3-bromo-5-methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate: Contains a methoxycarbonyl group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the hydroxyl group and the bromopyridine moiety.
Propiedades
Fórmula molecular |
C15H21BrN2O3 |
|---|---|
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-14(2,3)21-13(19)18-8-6-15(20,7-9-18)12-5-4-11(16)10-17-12/h4-5,10,20H,6-9H2,1-3H3 |
Clave InChI |
UVZMTFSEJCAADH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


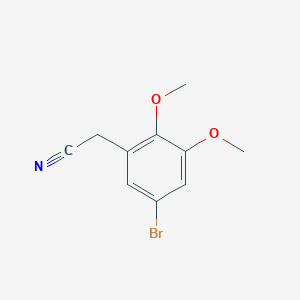

![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)
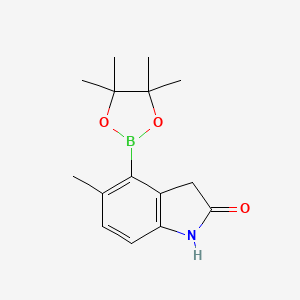
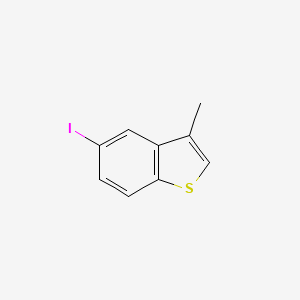
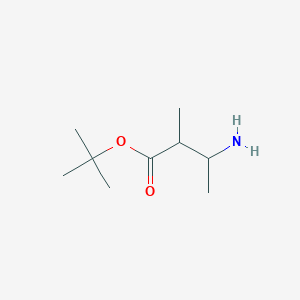
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)

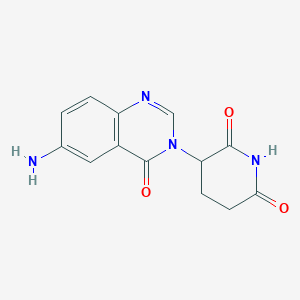
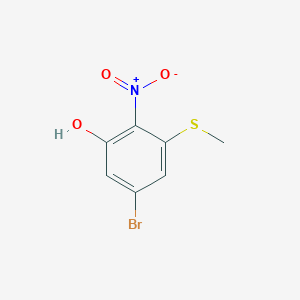
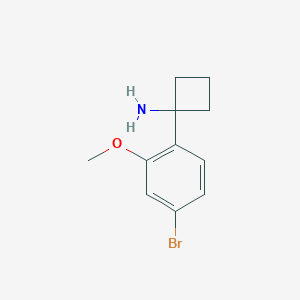
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
